molecular formula C12H16N2 B12086883 1-(2-methylpropyl)-1H-indol-6-amine

1-(2-methylpropyl)-1H-indol-6-amine

Cat. No.: B12086883
M. Wt: 188.27 g/mol
InChI Key: ADEKYOZKRRKMDT-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a 2-methylpropyl group at the nitrogen atom and an amine group at the 6th position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with 2-methylpropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the reduction of 1-(2-methylpropyl)-1H-indole-6-nitro compound using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method provides a direct route to the amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-6-carboxylic acid derivatives.

    Reduction: Reduction of the nitro group in 1-(2-methylpropyl)-1H-indole-6-nitro can yield the amine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products Formed

    Oxidation: Indole-6-carboxylic acid derivatives

    Reduction: this compound

    Substitution: Various substituted indole derivatives

Scientific Research Applications

1-(2-methylpropyl)-1H-indol-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-1H-indole
  • 1-(2-methylpropyl)-1H-indole-6-nitro
  • 1-(2-methylpropyl)-1H-indole-6-carboxylic acid

Uniqueness

1-(2-methylpropyl)-1H-indol-6-amine is unique due to the presence of both the 2-methylpropyl group and the amine group on the indole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, distinguishing it from other similar indole derivatives.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(2-methylpropyl)indol-6-amine

InChI

InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-3-4-11(13)7-12(10)14/h3-7,9H,8,13H2,1-2H3

InChI Key

ADEKYOZKRRKMDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

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